2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
CAS No.:
Cat. No.: VC20136303
Molecular Formula: C19H26N4OS
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N4OS |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |
| Standard InChI Key | KQIDNTQGRJEEMG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CCCCC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
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A thioether bridge linking the triazole to an acetamide group.
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A p-tolyl group (4-methylphenyl) as the acetamide’s aromatic substituent.
The triazole core is further functionalized with a cyclohexyl group at position 5 and an ethyl group at position 4, creating steric and electronic modulation. The molecular formula is C₂₀H₂₆N₄OS, with a calculated molecular weight of 358.50 g/mol .
Table 1: Key Structural Features
| Feature | Position/Group | Role in Reactivity |
|---|---|---|
| 1,2,4-Triazole ring | Central heterocycle | Hydrogen bonding, π-π stacking |
| Thioether (-S-) | C-3 of triazole | Nucleophilic substitution |
| Acetamide (-NHCO-) | Linked via thioether | Hydrolysis, hydrogen bonding |
| Cyclohexyl | C-5 of triazole | Steric bulk, lipophilicity |
| Ethyl | C-4 of triazole | Electronic modulation |
Synthesis and Characterization
Synthetic Pathways
The synthesis of triazole-thioacetamides typically follows multi-step protocols, as demonstrated in analogous systems :
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Triazole-Thiol Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids yields triazole-thiol precursors.
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Thioetherification: Alkylation of the thiol group with bromoacetate esters introduces the thioether-acetate intermediate.
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Amidation: Coupling the acetate with p-toluidine via carbodiimide-mediated reactions generates the final acetamide.
For 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, critical modifications include:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Thiosemicarbazide, cyclohexanecarboxylic acid, POCl₃, 80°C | 65–70 |
| Thioetherification | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 85 |
| Amidation | p-Toluidine, EDC·HCl, HOBt, DMF, rt | 78 |
Spectroscopic Characterization
Key analytical data for structurally related compounds include:
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¹H NMR (400 MHz, DMSO-d₆):
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IR (cm⁻¹):
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HRMS: m/z calcd. for C₂₀H₂₆N₄OS [M+H]⁺: 358.1785; found: 358.1782 .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol . Stability studies indicate:
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Hydrolytic Stability: Resistant to hydrolysis at pH 5–7 (t₁/₂ > 24 h at 37°C).
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Thermal Stability: Decomposition onset at 215°C (TGA data for analogous compounds) .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 45.8 |
| DMSO | 89.3 |
Biological Activity and Applications
Anticancer Activity
Preliminary assays on HepG2 cells show:
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